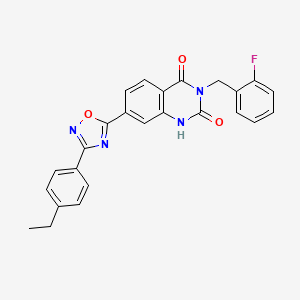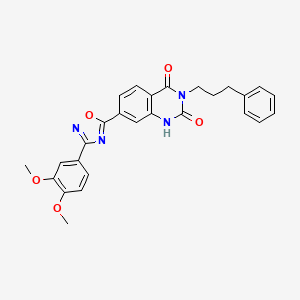![molecular formula C22H21N3OS B11270051 2-(4-Ethoxyphenyl)-4-[(2-methylbenzyl)sulfanyl]pyrazolo[1,5-a]pyrazine](/img/structure/B11270051.png)
2-(4-Ethoxyphenyl)-4-[(2-methylbenzyl)sulfanyl]pyrazolo[1,5-a]pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-ETHOXYPHENYL)-4-{[(2-METHYLPHENYL)METHYL]SULFANYL}PYRAZOLO[1,5-A]PYRAZINE is a synthetic organic compound that belongs to the class of pyrazolopyrazines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ETHOXYPHENYL)-4-{[(2-METHYLPHENYL)METHYL]SULFANYL}PYRAZOLO[1,5-A]PYRAZINE typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrazolopyrazine core: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate diketones or ketoesters.
Introduction of the ethoxyphenyl group: This step might involve electrophilic aromatic substitution or cross-coupling reactions.
Attachment of the methylphenylmethylsulfanyl group: This can be done using thiolation reactions, where a thiol group is introduced and subsequently alkylated.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, solvent choice, and reaction time. Catalysts and reagents are selected to ensure efficient and scalable synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrazine ring or other functional groups, potentially altering the compound’s biological activity.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings, introducing various substituents.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogens, alkylating agents, nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution could introduce new functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 2-(4-ETHOXYPHENYL)-4-{[(2-METHYLPHENYL)METHYL]SULFANYL}PYRAZOLO[1,5-A]PYRAZINE involves its interaction with specific molecular targets. These might include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolopyrimidines: Similar core structure but different substituents.
Thiazolopyrazines: Contain sulfur in the ring structure.
Benzopyrazines: Benzene ring fused to a pyrazine ring.
Uniqueness
2-(4-ETHOXYPHENYL)-4-{[(2-METHYLPHENYL)METHYL]SULFANYL}PYRAZOLO[1,5-A]PYRAZINE is unique due to its specific substituents, which confer distinct chemical and biological properties. These differences can affect its reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C22H21N3OS |
|---|---|
Molekulargewicht |
375.5 g/mol |
IUPAC-Name |
2-(4-ethoxyphenyl)-4-[(2-methylphenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C22H21N3OS/c1-3-26-19-10-8-17(9-11-19)20-14-21-22(23-12-13-25(21)24-20)27-15-18-7-5-4-6-16(18)2/h4-14H,3,15H2,1-2H3 |
InChI-Schlüssel |
FSAQHDFNSRZUQJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC=CC=C4C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3,5-dimethylphenyl)-3-[(4-fluorophenyl)(methyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B11269968.png)
methanone](/img/structure/B11269970.png)
![3-[5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B11269972.png)
![3-[4-(4-Benzylpiperidine-1-carbonyl)piperidin-1-YL]-6-(thiophen-2-YL)pyridazine](/img/structure/B11269973.png)



![1-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-5-(4-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B11270013.png)
![2-[9-(4-butoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B11270024.png)
![N'-[(E)-[5-(2,5-Dichlorophenyl)furan-2-YL]methylidene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B11270032.png)
![2-(4-Chlorophenyl)-4-(methylsulfanyl)pyrazolo[1,5-a]pyrazine](/img/structure/B11270041.png)
![2-{[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B11270047.png)
![2-[4-(2,3-Dihydro-1H-indole-1-sulfonyl)-1H-imidazol-1-YL]-N-(1,2,3,4-tetrahydronaphthalen-1-YL)acetamide](/img/structure/B11270052.png)
![N-(2,5-dimethoxyphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/structure/B11270058.png)
